3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PROPAN-2-YL)BENZAMIDE
Overview
Description
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PROPAN-2-YL)BENZAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a methyl group, a methanesulfonamido group, and an isopropyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Acylation: The amine is acylated to form the benzamide core.
Sulfonation: The methanesulfonamido group is introduced via sulfonation.
Alkylation: The isopropyl group is added through alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group or the benzamide core.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzene ring or the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PROPAN-2-YL)BENZAMIDE has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Applications in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PROPAN-2-YL)BENZAMIDE depends on its specific application:
Pharmacological Action: It may act by binding to specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity.
Biochemical Interactions: The compound can interact with proteins, nucleic acids, or other biomolecules, affecting their structure and function.
Material Properties: In materials science, its unique functional groups contribute to its electronic, optical, or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(PROPAN-2-YL)BENZAMIDE: Lacks the methanesulfonamido group, resulting in different chemical properties.
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOIC ACID: Contains a carboxylic acid group instead of the benzamide core.
N-(PROPAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Similar structure but different substitution pattern on the benzene ring.
Properties
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9(2)14-13(16)11-6-7-12(10(3)8-11)15(4)19(5,17)18/h6-9H,1-5H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYJSSRAUIQDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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